molecular formula C9H7N B099645 Isoquinoline-D7 CAS No. 17157-12-9

Isoquinoline-D7

Cat. No.: B099645
CAS No.: 17157-12-9
M. Wt: 136.2 g/mol
InChI Key: AWJUIBRHMBBTKR-GSNKEKJESA-N
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Description

Isoquinoline-D7 is a deuterated form of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring. The deuterated form, this compound, is used in various scientific research applications due to its unique properties, including its stability and isotopic labeling, which makes it valuable in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Mechanism of Action

Target of Action

Isoquinoline-D7, a deuterium-labeled isoquinoline , is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinoline and its derivatives are part of a large family of natural plant alkaloids . These compounds have been found to exhibit anti-cancer activities , suggesting that their primary targets may be certain types of cancer cells.

Mode of Action

It is known that isoquinoline alkaloids can have various effects, including sedative, psychotropic, or analgesic properties . The interaction of this compound with its targets likely involves binding to specific receptors or enzymes in the cancer cells, thereby inhibiting their growth or inducing apoptosis .

Biochemical Pathways

Isoquinoline alkaloids are synthesized through several biosynthetic pathways . These pathways involve a series of enzymatic reactions that convert simple precursors into complex isoquinoline structures . The affected pathways and their downstream effects largely depend on the specific isoquinoline alkaloid and its targets. For instance, some isoquinoline alkaloids have been found to inhibit the function of dopaminergic neurons and intensify oxidative stress .

Pharmacokinetics

The pharmacokinetics of this compound, like other deuterium-labeled compounds, may be influenced by the presence of the deuterium atom . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of other isoquinoline alkaloids. These effects can include disturbances in the function of certain neurons, intensification of oxidative stress, inhibition of mitochondrial activity, and induction of cell death via apoptosis .

Comparison with Similar Compounds

Isoquinoline-D7 can be compared with other similar compounds, such as:

Uniqueness of this compound: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed studies using NMR spectroscopy and other analytical techniques. This isotopic labeling makes it particularly valuable in research applications where precise molecular analysis is required .

Biological Activity

Isoquinoline-D7 is a deuterated derivative of isoquinoline, a compound belonging to a class of alkaloids known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is primarily used in scientific research as a stable isotopic label. Its unique properties allow it to be employed in various fields, including chemistry, biology, and medicine. The deuterium labeling enhances the tracking of molecular interactions and metabolic pathways in biological systems.

This compound exhibits several biological effects similar to other isoquinoline alkaloids. Its mechanisms can be summarized as follows:

  • Sedative and Analgesic Properties : Isoquinoline derivatives have been shown to possess sedative and analgesic effects, potentially influencing central nervous system activity.
  • Oxidative Stress Modulation : this compound may exacerbate oxidative stress in cells, leading to mitochondrial dysfunction and apoptosis.
  • Enzyme Interaction : The compound is utilized in studying enzyme mechanisms due to its ability to act as a substrate or inhibitor in various biochemical pathways.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its deuterium atom, which alters its metabolic stability and bioavailability compared to non-deuterated analogs. Key pharmacokinetic parameters include:

ParameterValue
Half-lifeVaries by application
BioavailabilityEnhanced due to deuteration
Metabolic pathwaysPrimarily hepatic

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of isoquinoline derivatives, including this compound. The results indicated that these compounds significantly inhibited the production of pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharides (LPS).

  • Key Findings :
    • Inhibition of Nitric Oxide (NO) production.
    • Decreased levels of Prostaglandin E2 (PGE2).
    • Suppression of cytokines such as TNF-α, IL-1β, and IL-6.

The concentration-dependent effects were observed at doses ranging from 1 mg/mL to 5 mg/mL, demonstrating a strong potential for therapeutic applications in inflammatory diseases .

Case Study 2: Neuroprotective Properties

Research has also explored the neuroprotective effects of isoquinoline derivatives. This compound was shown to protect neuronal cells from oxidative stress-induced apoptosis.

  • Experimental Setup :
    • Neuronal cell lines were treated with this compound under oxidative stress conditions.
    • Cell viability was assessed using MTT assays.
  • Results :
    • Significant increase in cell viability compared to untreated controls.
    • Reduction in markers of oxidative stress.

These findings suggest that this compound could be beneficial in developing treatments for neurodegenerative diseases .

Future Directions

The ongoing research into this compound's biological activities indicates promising avenues for future studies:

  • Drug Development : Further exploration into its therapeutic potential for neurological and cardiovascular diseases.
  • Mechanistic Studies : Detailed investigations into its interaction with specific enzymes and receptors.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

Properties

IUPAC Name

1,3,4,5,6,7,8-heptadeuterioisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/i1D,2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJUIBRHMBBTKR-GSNKEKJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=NC(=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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